Flavomycin

説明

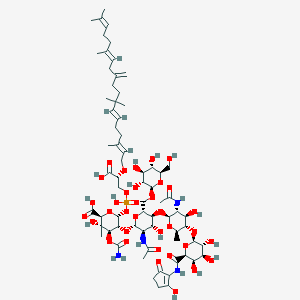

Flavomycin, a phosphoglycolipid antibiotic produced by various species of Streptomycetes, is known to interfere with the formation of lipid-linked saccharides in the dolichyl phosphate pathway, which is essential for glycoprotein synthesis in organisms. It affects the synthesis of these glycolipids to different extents, showing a notable inhibition of the formation of dolichyl phosphate glucose, which is crucial for the synthesis of larger-sized oligosaccharides mediated by lipid-bound mannose (Bause & Legler, 1982).

Synthesis Analysis

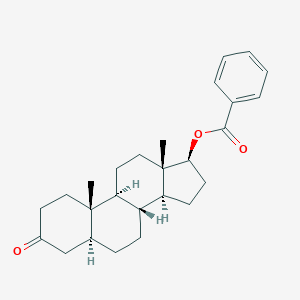

The synthesis of compounds structurally related to Flavomycin, such as moenocinol, has been studied. Moenocinol is a component of Moenomycin A, an antibiotic effective against peptidoglycan biosynthesis in bacterial cell walls. The synthesis of moenocinol from isoprenoid precursors outlines a foundational approach that could be reflective of the synthetic pathways involved in Flavomycin production, highlighting the complexity and specificity of antibiotic biosynthesis processes (Welzel et al., 1984).

科学的研究の応用

Application in Poultry Farming

- Summary of the Application: Flavomycin is used as a growth promoter in broiler chickens. It is added to the diet of the chickens to improve their digestion of energy and protein in the feed .

- Methods of Application: In one study, 1-day-old broiler chickens were randomly divided into six groups. Two groups were fed each one of the diets—the control diet (CON), the flavomycin at 10 mg/kg diet (AntiG+), and the colistin sulfate at 40 mg/kg diet (AntiG−), for 5 days .

- Results or Outcomes: The study found that flavomycin significantly reduced the feed intake and body weight gain, and increased the feed conversion ratio. It also increased the inflammatory expressions of NF-κB and MyD88 genes and reduced the expressions of claudin-1, occludin and mucin-2 tight junction genes in the intestines .

Application in Rumen Microbiology

- Summary of the Application: Flavomycin is used in the study of ruminal bacteria, specifically Prevotella bryantii. The antibiotic is used to explore the adaptation mechanism of this bacterium .

- Methods of Application: The study involved growing the bacterium in the presence of flavomycin (2 and 20 μg ml −1). The growth patterns were observed on solid medium .

- Results or Outcomes: The study found that growth in the presence of flavomycin was characterized by a concentration-dependent increase in the length of the lag phase, which decreased after previous flavomycin exposure. Proteomic analysis indicated upregulation of three native proteins occurred following flavomycin adaptation .

Application in Enterococci Research

- Summary of the Application: Flavomycin is used in the study of enterococci. It has a complex spectrum of activity against enterococci, with some species being naturally resistant and others susceptible .

- Methods of Application: The study investigated the influence of different substances on the in vitro action of flavomycin. Proteins added to Mueller–Hinton II medium had a strong deleterious effect on the activity of flavomycin, glucose had no effect and starch decreased the activity of flavomycin .

- Results or Outcomes: The study found that slight differences in the composition of the susceptibility test medium affected the MIC results obtained, indicating that strict standardization of the test medium is necessary .

Application in Resistance Gene Transfer Research

- Summary of the Application: Flavomycin is used in the study of antimicrobial resistance (AMR) gene transfer. It has been found to inhibit the transfer of resistance genes .

- Methods of Application: The study looked at the effect of Flavomycin on the transfer of specific resistance genes, such as extended-spectrum ß-lactamase (ESBL) and vanA genes .

- Results or Outcomes: The study found that Flavomycin decreases the transfer of antimicrobial genes between bacteria, making it an interesting option to combat AMR development on-farm .

将来の方向性

Recent research suggests that the use of Flavomycin as a feed additive might decrease the dissemination of relevant resistance genes in animal production . As such, Flavomycin is not only interesting in terms of improving production but also fits into the wider category of food safety and antimicrobial resistance mitigation .

特性

IUPAC Name |

(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H107N4O35P/c1-30(2)15-14-17-31(3)18-19-33(5)22-25-68(9,10)24-13-12-16-32(4)23-26-96-41(60(88)89)29-98-109(94,95)108-66-56(57(107-67(70)92)69(11,93)58(106-66)61(90)91)105-63-44(72-36(8)76)47(81)54(40(101-63)28-97-64-51(85)48(82)45(79)39(27-74)100-64)103-62-43(71-35(7)75)46(80)53(34(6)99-62)102-65-52(86)49(83)50(84)55(104-65)59(87)73-42-37(77)20-21-38(42)78/h13,15,18,23-24,34,39-41,43-58,62-66,74,77,79-86,93H,5,12,14,16-17,19-22,25-29H2,1-4,6-11H3,(H2,70,92)(H,71,75)(H,72,76)(H,73,87)(H,88,89)(H,90,91)(H,94,95)/b24-13+,31-18+,32-23+/t34?,39-,40-,41-,43-,44-,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55+,56-,57-,58-,62+,63+,64-,65-,66-,69+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERZMHJGZKHNGU-XIGAONJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@]([C@H](O[C@@H]3OP(=O)(O)OC[C@H](C(=O)O)OC/C=C(\C)/CC/C=C/C(C)(C)CCC(=C)C/C=C(\C)/CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)C(=O)NC6=C(CCC6=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H107N4O35P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bambermicina | |

CAS RN |

11015-37-5 | |

| Record name | Bambermycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。